molecular formula C8H7ClFNO2 B3005895 4-Chloro-2-fluoro-6-methoxybenzamide CAS No. 1823882-44-5

4-Chloro-2-fluoro-6-methoxybenzamide

Cat. No.: B3005895
CAS No.: 1823882-44-5
M. Wt: 203.6
InChI Key: DWEVIUCEASQITK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzamide is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol It is characterized by the presence of chloro, fluoro, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide typically involves the reaction of 4-chloro-2-fluoro-6-methoxybenzoic acid with appropriate reagents to form the benzamide derivative. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by reaction with ammonia or an amine to form the benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce hydroxyl or carbonyl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The presence of chloro, fluoro, and methoxy groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEVIUCEASQITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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